Home > Products > Screening Compounds P26912 > Cathepsin G Inhibitor I
Cathepsin G Inhibitor I - 429676-93-7

Cathepsin G Inhibitor I

Catalog Number: EVT-384974
CAS Number: 429676-93-7
Molecular Formula: C36H33N2O6P
Molecular Weight: 620.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cathepsin G Inhibitor I, also referenced under CAS 429676-93-7, is a potent, selective, reversible, and competitive non-peptide inhibitor of Cathepsin G . This small molecule/inhibitor is primarily used for Protease Inhibitors applications .


Molecular Structure Analysis

The empirical formula of Cathepsin G Inhibitor I is C36H33N2O6P . The molecular weight is 620.63 . The InChI key is GNOZQRKYZJSIPZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Cathepsin G Inhibitor I shows reversible, competitive inhibition with IC50 and Ki values of 53 ± 12 (N = 10) and 63 ± 14 nM (N = 5), respectively . It inhibits cathepsin G-induced activation of IL-36 in neutrophil degranulates when used at a concentration of 10 µM .


Physical And Chemical Properties Analysis

Cathepsin G Inhibitor I is a solid substance with a white color . It is soluble in DMSO at 5 mg/mL and in methanol .

Source and Classification

Cathepsin G is classified as a serine protease, specifically belonging to the family of cysteine proteases. It is primarily synthesized in neutrophils and mast cells. The inhibitor, β-keto-phosphonic acid, is a small non-peptide molecule that selectively inhibits cathepsin G's enzymatic activity. This compound has been studied for its effects in conditions such as chronic obstructive pulmonary disease and asthma, where cathepsin G contributes to inflammation and tissue damage .

Synthesis Analysis

The synthesis of Cathepsin G Inhibitor I involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available phosphonic acid derivatives.
  2. Reagents: Common reagents include alkylating agents and bases that facilitate the formation of the β-keto group.
  3. Reaction Conditions: The reactions are usually conducted under controlled temperatures and pH conditions to optimize yield and purity.
  4. Purification: Post-synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure that the final product meets the required specifications for biological testing.

The specific synthetic pathway may vary based on the desired scale and purity of the inhibitor .

Molecular Structure Analysis

The molecular structure of Cathepsin G Inhibitor I can be characterized as follows:

  • Molecular Formula: C₃H₇O₃P
  • Molecular Weight: Approximately 138.06 g/mol
  • Structure: The compound features a β-keto group adjacent to a phosphonic acid moiety. This structural arrangement is critical for its interaction with cathepsin G.

The spatial arrangement allows the inhibitor to effectively mimic the substrate of cathepsin G, thereby blocking its active site and preventing enzymatic activity .

Chemical Reactions Analysis

Cathepsin G Inhibitor I primarily participates in reversible binding interactions with cathepsin G:

  1. Inhibition Mechanism: The β-keto-phosphonic acid binds to the active site of cathepsin G, inhibiting its proteolytic function.
  2. Selectivity: It exhibits selectivity towards cathepsin G over other serine proteases due to structural compatibility with the enzyme's active site.
  3. Reversibility: The inhibition is reversible, allowing for potential therapeutic application without permanent alteration of enzyme activity.

This mechanism makes it a valuable tool for studying cathepsin G's role in various biological processes .

Mechanism of Action

The mechanism of action of Cathepsin G Inhibitor I involves:

  • Binding Affinity: The inhibitor binds competitively to the active site of cathepsin G, preventing substrate access.
  • Enzymatic Activity Modulation: By inhibiting cathepsin G, the inhibitor reduces the cleavage of substrates involved in inflammatory pathways, thus modulating immune responses.
  • Physiological Impact: The inhibition leads to decreased production of pro-inflammatory cytokines and chemokines, contributing to reduced inflammation in tissues affected by chronic diseases .

Quantitative assays have indicated an inhibitory concentration (IC50) around 4.1 µM, demonstrating its effectiveness in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of Cathepsin G Inhibitor I include:

These properties are crucial for its handling and application in laboratory settings .

Applications

Cathepsin G Inhibitor I has several scientific applications:

  1. Therapeutic Development: It is being investigated for use in treating chronic inflammatory diseases such as chronic obstructive pulmonary disease and asthma due to its ability to inhibit cathepsin G's pro-inflammatory actions .
  2. Research Tool: Used extensively in research to study the role of cathepsin G in various physiological and pathological processes, including inflammation, fibrosis, and immune response modulation.
  3. Biochemical Assays: Employed in assays designed to measure cathepsin G activity or to screen for other potential inhibitors.
Introduction to Cathepsin G and Its Pathophysiological Roles

Structural and Functional Characteristics of Cathepsin G

The CTSG gene resides on chromosome 14q11.2, spanning 2.7 kb with five exons and four introns. Each residue of the catalytic triad is encoded on a separate exon, highlighting the structural precision required for its enzymatic function. CTSG is synthesized as a 255-amino-acid preproenzyme featuring an 18-residue signal peptide, a two-residue N-terminal activation peptide, and a carboxy-terminal extension. Post-translational modifications include glycosylation at a single site and formation of three stabilizing disulfide bridges. Unlike many serine proteases, CTSG lacks the conserved 191–220 disulfide bond near its active site, a feature shared with granzyme B and chymase. This unique structural configuration contributes to its high affinity for DNA, enabling its association with neutrophil extracellular traps (NETs)—a critical localization for its extracellular functions during inflammation [5] [8] [9].

Table 1: Structural and Functional Characteristics of Cathepsin G

CharacteristicDetailFunctional Implication
Gene LocationChromosome 14q11.2Genetic polymorphisms linked to disease susceptibility
Protein Structure255 amino acids; 3 disulfide bonds; catalytic triad (Asp/His/Ser)Dual endopeptidase/exopeptidase activity
Molecular Weight26-28 kDa (glycosylated mature form)Facilitates diffusion through tissues
Cellular StorageAzurophilic granules (neutrophils, monocytes)Rapid release upon cellular activation
Catalytic SpecificityChymotrypsin-like (aromatic P1 residues) and trypsin-like (basic P1 residues)Broad substrate range including ECM, cytokines, receptors
DNA BindingHigh affinity for DNARetention in neutrophil extracellular traps (NETs)

Cathepsin G in Immune Response and Inflammation

Upon neutrophil activation by immune complexes, phagocytic stimuli, or inflammatory mediators, CTSG is released into extracellular spaces or becomes membrane-bound. This spatial positioning allows it to evade extracellular inhibitors and exert potent modulatory effects on immune cascades. A key function involves chemokine processing: CTSG converts prochemerin into active chemerin (a potent APC chemoattractant), activates CXCL5 and CCL15 into more chemotactic forms, and processes CCL23 into fragments that recruit monocytes and neutrophils via CCR1 and FPRL1 receptors. These actions create chemotactic gradients that amplify leukocyte infiltration to inflammatory foci [1] [2] [10].

Beyond chemokine modulation, CTSG directly activates cellular receptors. It cleaves protease-activated receptor 4 (PAR-4) on platelets and PAR-2 on fibroblasts, gingival cells, and epithelial cells. PAR-2 activation on fibroblasts triggers IL-8 and MCP-1 secretion, perpetuating inflammatory loops in conditions like periodontitis. Furthermore, CTSG induces soluble CD23 release from monocytes, stimulating oxidative burst and pro-inflammatory cytokine production independent of co-stimulatory signals. This multifaceted role positions CTSG as a master regulator of innate immune responses, capable of initiating and sustaining inflammation through multiple parallel pathways [1] [4] [7].

Table 2: Immune Modulation by Cathepsin G

Target/PathwayEffect of Cathepsin G ProteolysisInflammatory Consequence
ChemokinesActivates prochemerin → chemerin; Processes CXCL5, CCL15, CCL23Enhanced recruitment of APCs, monocytes, neutrophils
PAR ReceptorsActivates PAR-4 (platelets, cardiomyocytes); Activates PAR-2 (fibroblasts, epithelium)Platelet aggregation; IL-8/MCP-1 secretion; Barrier disruption
Cytokine ReceptorsReleases soluble CD23Monocyte oxidative burst; Pro-inflammatory cytokine production
ComplementCleaves C3 → C3a, C3b, C3c, C3d fragmentsAmplifies complement-mediated inflammation; Modifies cell-protein interactions

Role in Autoimmune Diseases and Vascular Pathologies

In rheumatoid arthritis (RA), CTSG levels are markedly elevated in synovial fluid compared to osteoarthritis or healthy controls. It contributes to joint destruction through cartilage degradation at the pannus-cartilage junction and promotes monocyte chemotaxis into synovial lesions, correlating with lymphocyte counts. Notably, CTSG serves as an autoantigen for anti-neutrophil cytoplasmic antibodies (ANCA) in Japanese RA patients, though clinical significance remains under investigation. In systemic lupus erythematosus (SLE), anti-CTSG antibodies correlate with disease activity and vasculitis, decreasing rapidly following corticosteroid therapy. These antibodies are also detected in systemic sclerosis, though their pathological contribution requires further elucidation [1] [3] [8].

CTSG critically influences vascular pathologies through its effects on endothelial and epithelial permeability. It disrupts endothelial integrity by cleaving vascular endothelial cadherin (VE-cadherin) and tight junction proteins (occludin), facilitating neutrophil transmigration and edema formation. In the heart, CTSG induces cardiomyocyte dysfunction via PAR-4-independent pathways, triggering caspase-3 activation, focal adhesion kinase (FAK) cleavage, sarcomeric disassembly, and detachment-induced apoptosis—mechanisms relevant to myocardial inflammation and ischemia-reperfusion injury. Additionally, CTSG contributes to thrombogenesis by activating platelets through PAR-4 cleavage, creating a thrombogenic interface between neutrophils and platelets at vascular injury sites [1] [4] [7].

Cathepsin G-Mediated Proteolytic Activation of Inflammatory Pathways

CTSG directly processes and activates key protease-activated receptors (PARs). While thrombin primarily activates PAR-1, CTSG selectively targets PAR-4 on platelets and other cell types. Cleavage of PAR-4's N-terminal exodomain exposes a tethered ligand that triggers G-protein signaling, leading to calcium mobilization, ERK/p38 MAPK activation, and platelet aggregation. This pathway is pivotal in neutrophil-platelet crosstalk during vascular inflammation. In fibroblasts and epithelial cells, PAR-2 activation by CTSG induces downstream MAPK signaling and NF-κB activation, driving expression of pro-inflammatory mediators like IL-6, IL-8, and MCP-1 [4] [7] [10].

Beyond receptor activation, CTSG drives extracellular matrix (ECM) degradation and matrix metalloproteinase (MMP) cascades. It directly degrades type I-IV collagens, fibronectin, and elastin. Furthermore, CTSG activates pro-MMP-1, pro-MMP-2, and pro-MMP-9 in a dose- and time-dependent manner. This indirect proteolytic activity amplifies tissue destruction in arthritis, periodontitis, and cancer metastasis. CTSG also processes renin-angiotensin system (RAS) components, converting angiotensin I to angiotensin II—a vasoconstrictor and pro-fibrotic mediator—contributing to vascular remodeling and hypertension. In the intestine, CTSG-mediated angiotensin II generation promotes epithelial apoptosis, compromising barrier function in inflammatory bowel disease [1] [2] [9].

Table 3: Cathepsin G-Activated Proteolytic Pathways

Target PathwayMolecular SubstratesDownstream Effects
PAR SignalingPAR-4 (platelets, cardiomyocytes); PAR-2 (fibroblasts, epithelium)Platelet aggregation; Cytokine secretion; Barrier disruption; Cardiomyocyte apoptosis
MMP ActivationPro-MMP-1, -2, -3, -8, -9, -10ECM degradation; Tissue remodeling; Tumor invasion
RAS ActivationAngiotensin I → Angiotensin IIVasoconstriction; Fibrosis; Hypertension
Cytokine ProcessingPro-IL-1β; Pro-IL-18; Pro-IL-36Activation of inflammasome pathways; Pyroptosis

Properties

CAS Number

429676-93-7

Product Name

Cathepsin G Inhibitor I

IUPAC Name

[2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid

Molecular Formula

C36H33N2O6P

Molecular Weight

620.6 g/mol

InChI

InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44)

InChI Key

GNOZQRKYZJSIPZ-UHFFFAOYSA-N

SMILES

CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O

Synonyms

P-[2-[3-[[(1-Benzoyl-4-piperidinyl)methylamino]carbonyl]-2-naphthalenyl]-1-(1-naphthalenyl)-2-oxoethyl]-phosphonic Acid; [2-[3-[[(1-Benzoyl-4-piperidinyl)methylamino]carbonyl]-2-naphthalenyl]-1-(1-naphthalenyl)-2-oxoethyl]-phosphonic Acid

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.